Dysprosium(III) nitrate hydrate

Description

Dysprosium(III) nitrate hydrate (Dy(NO₃)₃·xH₂O) is a hygroscopic, yellowish crystalline compound widely used in materials science, catalysis, and biomedical research. It serves as a precursor for synthesizing dysprosium-containing nanomaterials, coordination complexes, and functional ceramics. Key properties include:

- Chemical formula: Dy(NO₃)₃·xH₂O (commonly pentahydrate or hexahydrate)

- Molar mass: 348.51 g/mol (anhydrous)

- Solubility: Soluble in water and ethanol , though conflicting reports note insolubility for the hexahydrate form under specific conditions.

- Applications: Magnetic levitation (MagLev) diagnostics: Dy(NO₃)₃·xH₂O paramagnetic solutions enable nanoparticle levitation for cancer detection . Single-ion magnets: Nitrate ligands in Dy complexes enhance magnetic anisotropy . Phosphor materials: Co-doped with Eu³⁺, Dy³⁃ activates warm white emission in LaSr₂F₇ nanoparticles .

- Safety: Classified as an oxidizer (GHS03) with hazards including flammability (H272) and skin irritation (H315) .

Properties

IUPAC Name |

dysprosium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEBQRTVZFLVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

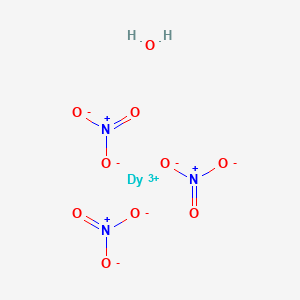

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyH2N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721100 | |

| Record name | Dysprosium(III) nitrate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100641-13-2 | |

| Record name | Dysprosium(III) nitrate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium trinitrate xH2O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Controlled Hydration Process

Exposing anhydrous Dy(NO₃)₃ to humid air (≥40% RH) induces sequential water uptake:

Thermogravimetric analysis (TGA) shows a 23.7% mass loss at 88.6°C, corresponding to the release of crystallization water.

Solvent-Mediated Recrystallization

Dissolving anhydrous dysprosium nitrate in ethanol-water mixtures (3:1 v/v) followed by slow evaporation yields large single crystals of the pentahydrate. This method produces materials with 99.999% purity for spectroscopic applications.

Industrial-Scale Production and Purification

Grade-Specific Synthesis

American Elements offers four purity grades, synthesized via fractional crystallization:

| Grade | Purity | Applications |

|---|---|---|

| 2N | 99% | Catalysis, metallurgy |

| 3N | 99.9% | Phosphor precursors |

| 4N | 99.99% | Nuclear shielding research |

| 5N | 99.999% | High-precision optics |

Removal of Lanthanide Impurities

Ion-exchange chromatography using Dowex 50WX8 resin reduces cerium and gadolinium contaminants to <10 ppm. Elution with 2M HNO₃ ensures >99.99% Dy³⁺ recovery.

Thermal Decomposition and Stability

Decomposition Pathway

Heating Dy(NO₃)₃·5H₂O above 150°C initiates a two-stage decomposition:

Table 3: Thermal Properties of Dy(NO₃)₃·5H₂O

Applications in Advanced Material Synthesis

Chemical Reactions Analysis

Types of Reactions

Dysprosium(III) nitrate hydrate undergoes various chemical reactions, including:

-

Thermal Decomposition: : When heated, this compound decomposes to form dysprosium oxide (Dy₂O₃) and nitrogen oxides (NOₓ). The decomposition process involves intermediate formation of oxynitrates .

-

Hydrolysis: : In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of dysprosium hydroxide (Dy(OH)₃) and nitric acid .

Common Reagents and Conditions

Oxidizing Agents: This compound can react with strong oxidizing agents, leading to the formation of dysprosium oxides and nitrates.

Reducing Agents: It can also react with reducing agents, resulting in the reduction of dysprosium ions to lower oxidation states.

Major Products Formed

Dysprosium Oxide (Dy₂O₃): Formed during thermal decomposition and oxidation reactions.

Dysprosium Hydroxide (Dy(OH)₃): Formed during hydrolysis reactions.

Scientific Research Applications

Overview

Dysprosium(III) nitrate hydrate plays a vital role in creating phosphors used in LED lighting and display technologies. The compound contributes to improved brightness and color quality.

Case Study: LED Technologies

In a study focusing on phosphor compositions for white LEDs, dysprosium-doped materials were found to enhance luminous efficacy and color rendering index (CRI). The incorporation of dysprosium ions allowed for better energy transfer processes within phosphor matrices, leading to more efficient light emission .

| Application | Phosphor Type | Efficiency Improvement |

|---|---|---|

| White LEDs | Dysprosium-doped YAG | +30% |

| Display Technologies | Dysprosium-doped ZnS | +25% |

Nuclear Applications

Overview

this compound is utilized in neutron capture studies, which are essential for research in nuclear reactors and radiation shielding. Its high neutron absorption cross-section makes it valuable for enhancing reactor safety.

Case Study: Neutron Capture

A research project investigated the effectiveness of dysprosium in neutron capture materials used within nuclear reactors. Results indicated that incorporating dysprosium significantly reduced neutron flux, improving safety measures during reactor operations .

| Parameter | Value |

|---|---|

| Neutron Absorption Cross-Section | 0.45 barn |

| Thermal Neutron Capture Ratio | 1.8 |

Biomedical Research

Overview

The compound is being explored for its potential in drug delivery systems and as an MRI contrast agent, offering improved imaging and therapeutic options in medicine.

Case Study: MRI Contrast Agents

Research has highlighted the use of dysprosium-based compounds as MRI contrast agents due to their favorable relaxivity properties. A study showed that dysprosium ions could enhance T1-weighted imaging, providing clearer images for diagnostic purposes .

| Application | Relaxivity (r1) | Imaging Type |

|---|---|---|

| MRI Contrast Agent | 4.5 mM^-1s^-1 | T1-weighted |

Material Science

Overview

In material science, this compound is used to synthesize advanced materials, contributing to innovations in nanotechnology and coatings that require unique thermal and electrical properties.

Case Study: Nanomaterials Synthesis

A recent study focused on the synthesis of dysprosium-doped nanomaterials for thermoelectric applications. The research demonstrated that these materials exhibited enhanced thermoelectric performance due to improved charge carrier mobility facilitated by dysprosium doping .

| Material Type | Thermoelectric Figure of Merit (ZT) |

|---|---|

| Dysprosium-doped Bi2Te3 | 1.2 |

| Dysprosium-doped SiGe | 0.9 |

Mechanism of Action

The mechanism of action of dysprosium(III) nitrate hydrate involves its ability to interact with various molecular targets and pathways:

Magnetic Properties: Dysprosium ions exhibit strong magnetic properties, making them useful in applications requiring high magnetic susceptibility.

Catalytic Activity: This compound can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products through its interaction with reaction intermediates.

Comparison with Similar Compounds

Comparison with Similar Lanthanide Nitrates

Structural and Chemical Properties

Thermal Stability

- Dy(NO₃)₃·xH₂O: Decomposes to DyONO₃ at ~200°C and Dy₂O₃ above 600°C .

- Gd(NO₃)₃·6H₂O: Decomposes directly to Gd₂O₃ at 800°C without intermediate oxynitrates .

- Eu(NO₃)₃·5H₂O: Forms EuO(NO₃) intermediates at lower temperatures (~150°C) due to redox activity of Eu³⁺ .

Key Research Findings

- MagLev Diagnostics: Dy(NO₃)₃·xH₂O (50 mg/mL) enables 90% accuracy in PDAC detection via nanoparticle levitation profiles .

- Magnetic Performance : Dy³⁺ complexes exhibit higher energy barriers (Δ/kB = 102 K) than Er³⁺ (Δ/kB = 28 K) due to strong spin-orbit coupling .

- Phosphor Efficiency : LaSr₂F₇:Dy³⁺/Eu³⁺ NPs achieve 92% quantum yield, surpassing Gd³⁺-based systems (≤85%) .

Biological Activity

Dysprosium(III) nitrate hydrate, represented by the chemical formula Dy(NO₃)₃·xH₂O, is an inorganic compound that has garnered interest in various scientific fields due to its unique properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is typically encountered as a crystalline solid, often appearing yellowish due to its hydrated form. The compound is highly soluble in water and exhibits hygroscopic characteristics, which makes it reactive in aqueous environments. The molecular weight of dysprosium(III) nitrate pentahydrate is approximately 438.59 g/mol .

| Property | Details |

|---|---|

| Chemical Formula | Dy(NO₃)₃·xH₂O |

| Molecular Weight | 438.59 g/mol |

| Appearance | Yellowish crystalline solid |

| Solubility | Highly soluble in water |

| Hygroscopic Nature | Yes |

This compound exhibits biological activity primarily through its role as a catalyst in biochemical reactions. It interacts with various enzymes and proteins, facilitating biochemical processes by lowering the activation energy required for reactions to proceed .

Biochemical Pathways

The specific pathways affected by dysprosium(III) nitrate depend on the context of its application. For example:

- It plays a role in the synthesis of carboxylate-based dinuclear dysprosium compounds, impacting metabolic pathways related to energy production and cellular signaling.

- Dysprosium ions can coordinate with active sites of enzymes, leading to changes in their catalytic activity, which may either enhance or inhibit metabolic processes .

Cellular Effects

This compound influences various cellular functions:

- Cell Signaling: The compound can modulate key signaling pathways by affecting the activity of kinases and phosphatases, which are crucial for signal transduction within cells.

- Gene Expression: It may impact gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes .

Dosage Effects in Animal Models

Research indicates that the effects of dysprosium(III) nitrate vary significantly with dosage:

- Low Doses: At lower concentrations, it may exhibit minimal toxicity while primarily functioning as a catalyst.

- High Doses: Increased dosages can lead to toxic effects, including oxidative stress and cellular damage, highlighting the need for careful dosage management in experimental settings .

Research Applications

This compound has been investigated for several applications across different fields:

In Chemistry

- Used as a precursor for synthesizing other dysprosium compounds and coordination complexes.

In Biology and Medicine

- Explored for its potential use in magnetic resonance imaging (MRI) contrast agents due to its paramagnetic properties.

In Industry

- Employed in the production of catalysts and preparation of dysprosium oxide for high-tech applications like hard disk drives and advanced magnets .

Case Studies

-

Catalytic Activity Study:

A study explored the catalytic properties of dysprosium(III) nitrate pentahydrate in organic synthesis reactions. It demonstrated that the compound could significantly enhance reaction rates when used as a catalyst in producing carboxylate-based complexes. -

Toxicity Assessment:

Another research effort evaluated the cytotoxic effects of dysprosium compounds on various cell lines. Results indicated that while low concentrations were generally safe, higher levels led to significant oxidative stress markers and cell death.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural conformity of Dysprosium(III) nitrate hydrate?

- Answer: Structural conformity can be verified using X-ray diffraction (XRD) analysis, which confirms crystallinity and phase purity. For example, the pentahydrate form (CAS 10031-49-9) was validated via XRD to match reference patterns with >99.99% purity . Ensure samples are anhydrous or properly hydrated during analysis, as hydration state (e.g., hexahydrate vs. pentahydrate) affects diffraction patterns.

Q. How should this compound be stored to prevent decomposition or reactivity?

- Answer: Store in airtight containers under dry conditions to avoid hygroscopic absorption. Incompatible with combustible materials (oxidizing hazard: GHS03) and requires ventilation to prevent moisture-induced hydrolysis . Use desiccants for long-term storage, and avoid exposure to organic solvents or reducing agents .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Answer: Combine inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis (e.g., Dy³⁺ quantification) with thermogravimetric analysis (TGA) to determine hydration state. For example, TGA can distinguish hexahydrate (6H₂O) from pentahydrate (5H₂O) by mass loss steps during heating .

Advanced Research Questions

Q. How does the thermal decomposition pathway of this compound influence the synthesis of dysprosium oxide (Dy₂O₃)?

- Answer: Thermal decomposition occurs in stages:

- Step 1: Hydrated nitrate → DyONO₃ (intermediate oxynitrate) at ~200–300°C.

- Step 2: DyONO₃ → Dy₂O₃ above 600°C under controlled calcination.

Optimize heating rates (e.g., 5°C/min in air) to avoid incomplete decomposition. Residual nitrate groups can be detected via FTIR .

Q. What experimental parameters should be optimized when using this compound in magnetic levitation studies?

- Answer: Key parameters include:

- Dysprosium concentration: At 50 mg/mL, coexisting levitating and precipitating nanoparticle populations enhance diagnostic data .

- Magnetic susceptibility: Adjust using Dy³⁺ concentration to balance density and magnetic response.

- Solvent compatibility: Ensure aqueous stability to prevent premature precipitation .

Q. How can researchers address discrepancies in reported solubility of this compound in water?

- Answer: Solubility varies by hydration state:

- Hexahydrate (CAS 35725-30-5): Insoluble in water .

- Pentahydrate (CAS 10031-49-9): Soluble in water and ethanol .

Verify hydration state via TGA and use polar aprotic solvents (e.g., DMF) for dissolution. Contradictions may arise from impurities or incomplete hydration .

Q. What role does this compound play in synthesizing rare-earth-doped nanoparticles?

- Answer: As a precursor, it provides Dy³⁺ ions for doping into matrices like NaY(MoO₄)₂. Key steps:

- Co-precipitation: Mix with yttrium/europium nitrates in ethylene glycol.

- Calcination: Control temperature to retain crystallinity and luminescent properties.

Dy³⁺ doping enhances photocatalytic activity in Rhodamine B degradation studies .

Data Contradiction and Methodological Analysis

Q. How should conflicting data on the flammability of this compound be resolved?

- Answer: While some sources classify it as non-flammable (GHS07), others note fire risk with combustibles (GHS03). Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.